molecular formula C9H13NO4S B6233856 (3,5-dimethoxyphenyl)methanesulfonamide CAS No. 1078627-86-7

(3,5-dimethoxyphenyl)methanesulfonamide

Cat. No.: B6233856
CAS No.: 1078627-86-7
M. Wt: 231.3
InChI Key:
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Description

(3,5-Dimethoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C9H13NO4S and a molecular weight of 231.27 g/mol . It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes. The compound is characterized by the presence of a methanesulfonamide group attached to a 3,5-dimethoxyphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethoxyphenyl)methanesulfonamide typically involves the reaction of 3,5-dimethoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dimethoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of (3,5-dimethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethoxyphenyl)methanesulfonamide is unique due to the presence of both methoxy groups and the sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3,5-dimethoxyphenyl)methanesulfonamide involves the reaction of 3,5-dimethoxybenzyl chloride with sodium methanesulfonamide.", "Starting Materials": [ "3,5-dimethoxybenzyl chloride", "sodium methanesulfonamide" ], "Reaction": [ "Add 3,5-dimethoxybenzyl chloride to a solution of sodium methanesulfonamide in dry DMF.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Purify the product by recrystallization from ethanol." ] }

CAS No.

1078627-86-7

Molecular Formula

C9H13NO4S

Molecular Weight

231.3

Purity

95

Origin of Product

United States

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